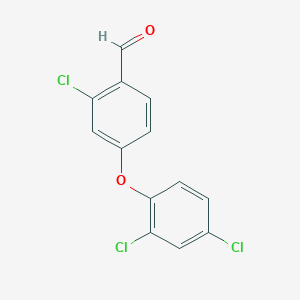

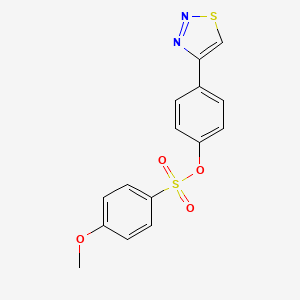

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The compound acts on broadleaf weeds, specifically targeting a plant growth hormone called auxin . This hormone plays a crucial role in the regulation of plant growth and development .

Mode of Action

The compound mimics the action of auxin, leading to uncontrolled, unsustainable growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth eventually leads to the death of the plant .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation process has been widely studied, especially the role of bacteria and the enzymes and genes that regulate the 2,4-D degradation . The compound might also be degraded by fungi, particularly white-rot basidiomycetes .

Pharmacokinetics

After oral administration in rats, the mean Cmax values and the AUC 0→∞ values were observed, indicating its bioavailability .

Result of Action

The result of the compound’s action is the death of susceptible plants due to uncontrolled growth . This is achieved by disrupting the normal growth patterns of the plant, leading to unsustainable growth and eventual plant death .

Action Environment

The action of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde, like 2,4-D, can be influenced by environmental factors. Additionally, most formulations of 2,4-D are degraded to the anionic form in the environment, which is water-soluble and has the potential to be highly mobile .

Méthodes De Préparation

The synthesis of 2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 2,4-dichlorophenol with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde has several scientific research applications:

Comparaison Avec Des Composés Similaires

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde can be compared with other similar compounds such as:

2,4-Dichlorobenzaldehyde: This compound has similar chemical properties but lacks the additional chlorine atom on the benzene ring, making it less reactive in certain substitution reactions.

4-(2,4-Dichlorophenoxy)benzaldehyde: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Chloro-4-(4-chlorophenoxy)benzaldehyde:

Propriétés

IUPAC Name |

2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-2-4-13(12(16)5-9)18-10-3-1-8(7-17)11(15)6-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYIZYVZNMSNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)